Cysteine-glutathione disulfide

Description

Properties

IUPAC Name |

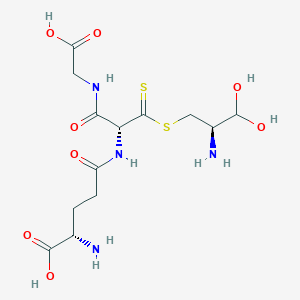

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRXZEPOHPEEAS-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13081-14-6 | |

| Record name | Cysteine-glutathione disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine-glutathione disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE-GLUTATHIONE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89TEL00G6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cysteine-Glutathione Disulfide (CySSG)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-glutathione disulfide (CySSG) is a mixed disulfide formed from the amino acid cysteine and the tripeptide glutathione (B108866).[1] In biological systems, CySSG is a significant biomarker of oxidative stress and plays a crucial role in redox signaling pathways.[2][3] The formation of CySSG can protect protein thiols from irreversible oxidation.[2] Given its biological importance, the ability to synthesize and accurately characterize high-purity CySSG is essential for research into oxidative stress mechanisms, for use as an analytical standard, and for various applications in drug development.

This technical guide provides detailed methodologies for the synthesis, purification, and characterization of CySSG, tailored for researchers and professionals in the field.

Synthesis of this compound

The synthesis of CySSG can be achieved through several methods, with one of the most effective being the thiolysis of a thiolsulfonate derivative of cystine with reduced glutathione (GSH).[4] This method offers a good yield and a straightforward purification process.[4] The reaction involves the nucleophilic attack of the thiolate from GSH on the electrophilic sulfur atom of the cystine thiolsulfonate.

Logical Workflow for CySSG Synthesis and Analysis

Caption: Overall experimental workflow from synthesis to characterization.

Experimental Protocol: Synthesis via Thiolysis

This protocol is adapted from the method described by Eriksson and Eriksson.[4][5]

Materials:

-

L-Glutathione (GSH)

-

L-Cystine thiolsulfonate (Prepared from L-cystine)

-

Formic acid, 0.01 M

-

Centrifuge

-

Stir plate and stir bar

Procedure:

-

Prepare the thiolsulfonate analogue of L-cystine. This can be synthesized according to previously published methods.[4]

-

Dissolve 1.00 g (3.26 mmol) of GSH in 100 ml of 0.01 M formic acid.

-

Add an excess of L-cystine thiolsulfonate (approximately 3.00 g) to the GSH solution.

-

Stir the mixture vigorously at room temperature for 120 minutes.

-

After the reaction, remove the solid material by centrifugation.

-

Collect the supernatant, which contains the crude CySSG, for purification.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting GSH | 1.00 g (3.26 mmol) | [4] |

| L-Cystine Thiolsulfonate | ~3.00 g (excess) | [4] |

| Reaction Time | 120 minutes | [4] |

| Purity of crude product | ~78% | [4] |

Purification of this compound

Purification of the crude reaction mixture is critical to remove unreacted starting materials, primarily GSH and cystine, as well as byproducts like glutathione disulfide (GSSG).[4] Ion-exchange chromatography is a highly effective method for separating CySSG from these contaminants.[4]

Experimental Protocol: Ion-Exchange Chromatography

Materials:

-

Dowex 1-formate resin (X2, 50-100 mesh)

-

Chromatography column (e.g., 4 x 15 cm)

-

Formic acid solutions (0.15 M and 0.27 M)

-

Deionized water

-

Fraction collector

Procedure:

-

Pack the chromatography column with the Dowex 1-formate resin.

-

Apply the supernatant from the synthesis reaction (approximately 60 ml) to the column.

-

Wash the column with deionized water to elute unabsorbed compounds like cystine.

-

After collecting approximately 1400 ml of effluent, switch the eluent to 0.15 M formic acid. CySSG will begin to elute.[4]

-

Collect fractions and monitor for the presence of CySSG using a suitable method (e.g., ninhydrin (B49086) test or UV absorbance).

-

After the CySSG peak has eluted, switch the eluent to 0.27 M formic acid to elute any remaining GSSG.[4]

-

Pool the fractions containing pure CySSG and lyophilize to obtain the solid product.

Purification Workflow Diagram

Caption: Step-wise purification of CySSG using ion-exchange chromatography.

Characterization of this compound

Following purification, the identity and purity of the synthesized CySSG must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of CySSG and separating it from other thiols and disulfides.[1][6] A reverse-phase column is commonly used for this separation.[6]

Experimental Protocol: HPLC Analysis

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å.[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like sulfuric acid or formic acid is typically used.[1]

-

Detection: UV detection at 210-220 nm is suitable for the peptide bonds. Alternatively, pre-column derivatization with reagents like 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) or N-(1-pyrenyl)maleimide (B13856) (NPM) can be used for UV or fluorescence detection, respectively.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[8][9] Electrospray ionization (ESI) is a soft ionization technique well-suited for molecules like CySSG.

Expected Results:

-

Molecular Formula: C₁₃H₂₂N₄O₈S₂[10]

-

Molecular Weight: 426.5 g/mol [10]

-

Expected Ion (ESI-MS, positive mode): The [M+H]⁺ ion would be observed at m/z 427.5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation, confirming the covalent linkages and stereochemistry of CySSG.[4] Spectra are typically recorded in D₂O or a buffered aqueous solution.[11]

Summary of Characterization Data

| Technique | Parameter | Expected Value/Result | Reference(s) |

| HPLC | Purity | ≥95% | [10] |

| Mass Spectrometry | Molecular Weight | 426.5 g/mol | [10] |

| [M+H]⁺ (m/z) | ~427.5 | [10] | |

| ¹H NMR (in TFA) | Cysteinyl α-CH | Not specified | [4] |

| Cysteinyl β-CH₂ | 3.27 and 3.13 ppm | [4] | |

| Glutamyl γ-CH₂ | Further upfield from cysteinyl signals | [4] | |

| Glutamyl β-CH₂ | Further upfield from cysteinyl signals | [4] |

Relationship of Characterization Techniques

Caption: How different analytical techniques confirm CySSG identity.

Conclusion

The successful synthesis and rigorous characterization of this compound are fundamental for its use in biological and pharmaceutical research. The methods outlined in this guide, from thiolysis-based synthesis and ion-exchange purification to characterization by HPLC, MS, and NMR, provide a reliable framework for obtaining and validating high-purity CySSG. Adherence to these detailed protocols will ensure the quality and reliability of CySSG for its intended applications, from basic research on redox biology to the development of novel therapeutic agents.

References

- 1. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. Human Metabolome Database: Showing metabocard for Cysteineglutathione disulfide (HMDB0000656) [hmdb.ca]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and characterization of the L-cysteine-glutathione mixed disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of glutathione, glutathione disulfide, cysteine, homocysteine, and other biological thiols by high-performance liquid chromatography following derivatization by n-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of dansylated glutathione, glutathione disulfide, cysteine and cystine by narrow bore liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. hmdb.ca [hmdb.ca]

Endogenous Formation of Cysteine-Glutathione Disulfide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the endogenous formation of cysteine-glutathione disulfide (CySSG), a mixed disulfide with significant implications in cellular redox signaling and pathophysiology. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the biochemical pathways of CySSG formation, the enzymes involved, and the cellular conditions that modulate its synthesis. Detailed experimental protocols for the quantification of CySSG are provided, alongside a summary of its known concentrations in various biological matrices and disease states. Furthermore, this guide elucidates the role of CySSG as a signaling molecule, with a particular focus on its interaction with the calcium-sensing receptor (CaSR). Mandatory visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

This compound (CySSG) is an organic disulfide formed from the amino acid cysteine and the tripeptide glutathione (B108866) (GSH).[1] Long considered merely a byproduct of oxidative stress, emerging evidence highlights CySSG as a dynamic molecule involved in the regulation of cellular processes and intercellular communication. Its formation and concentration are intricately linked to the cellular redox environment, particularly the balance between reduced and oxidized glutathione (GSH/GSSG) and cysteine/cystine (Cys/CySS) pools. Understanding the endogenous mechanisms of CySSG formation is crucial for elucidating its role in health and its contribution to the pathology of various diseases, including cardiovascular and neurodegenerative disorders.

Biochemical Pathways of this compound Formation

The endogenous formation of CySSG occurs through thiol-disulfide exchange reactions, which can take place both intracellularly and extracellularly. These reactions can proceed spontaneously, particularly under conditions of oxidative stress, or be facilitated by specific enzymes.

The two primary pathways for CySSG formation are:

-

Reaction of Glutathione with Cystine: In this pathway, the reduced form of glutathione (GSH) attacks the disulfide bond of cystine (the oxidized dimer of cysteine), leading to the formation of CySSG and a free cysteine molecule. This reaction is favored in environments with a high GSH to GSSG ratio but an oxidized Cys/CySS pool.

-

Reaction of Cysteine with Glutathione Disulfide: Conversely, a free cysteine molecule can react with glutathione disulfide (GSSG) to produce CySSG and a molecule of GSH. This pathway is more likely to occur under conditions of significant oxidative stress, where the cellular concentration of GSSG is elevated.

Enzymatic Catalysis

While thiol-disulfide exchange can occur non-enzymatically, several enzymes are known to catalyze or influence the formation of CySSG:

-

Gamma-Glutamyltransferase (GGT): This membrane-bound enzyme, involved in the degradation of extracellular GSH, can also catalyze the formation of CySSG from GSSG.[2][3]

-

Thioltransferases (Glutaredoxins): These enzymes are key regulators of protein S-glutathionylation and can also catalyze thiol-disulfide exchange reactions involving low-molecular-weight thiols, thereby influencing the equilibrium and formation of CySSG.

The following diagram illustrates the primary pathways of CySSG formation.

Caption: Pathways of this compound (CySSG) formation.

Quantitative Data on this compound Levels

The concentration of CySSG in biological fluids and tissues is a dynamic parameter that reflects the local redox environment. Below are tables summarizing reported concentrations in human plasma under various conditions.

Table 1: Thiol and Disulfide Concentrations in Healthy Human Plasma

| Analyte | Concentration (μM) | Reference |

| Glutathione (GSH) | 2.8 ± 0.9 | [4] |

| Glutathione Disulfide (GSSG) | 0.14 ± 0.04 | [4] |

| Cysteine (Cys) | ~201 (total) | [5] |

| Cystine (CySS) | - | |

| This compound (CySSG) | Low levels, often below detection without reduction | [5] |

Table 2: this compound in Disease States

| Condition | Change in CySSG or Related Thiols | Reference |

| Cardiovascular Disease | Increased levels of oxidized redox factors, including CySS and CySSG, are associated with endothelial dysfunction. | [6] |

| In patients with atherosclerosis, bound plasma Cys was 21% higher than in controls. | [1] | |

| HIV Infection | CySSG levels are more affected by HIV/AIDS and aging than GSH or GSSG. | [7] |

| Lower CD4 counts are associated with a more oxidized plasma Cys/CySS redox potential. | [8] | |

| Critical Illness (Pediatric) | No significant difference in total Cys levels, but GSSG was 13 times higher in critically ill children. | [9] |

This compound as a Signaling Molecule

CySSG is increasingly recognized for its role in redox signaling, acting as a modulator of protein function and cellular pathways. One of the most significant discoveries is its interaction with the calcium-sensing receptor (CaSR).

Interaction with the Calcium-Sensing Receptor (CaSR)

The CaSR is a G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis.[10] Studies have shown that CySSG can act as a ligand for the CaSR, potentially with a higher affinity than GSH or GSSG.[7] This interaction can modulate CaSR-mediated signaling cascades, which are crucial in various tissues, including the parathyroid gland, kidneys, and brain.

Activation of the CaSR by ligands such as Ca²⁺ and CySSG can trigger multiple downstream signaling pathways through the coupling of different G-proteins, primarily Gq/11 and Gi/o.[11][12]

-

Gq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration ([Ca²⁺]i).[10][13]

-

Gi/o Pathway: Coupling to this pathway typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

The following diagram illustrates the signaling pathway initiated by the interaction of CySSG with the CaSR.

Caption: CySSG-mediated signaling through the Calcium-Sensing Receptor (CaSR).

Experimental Protocols for the Quantification of this compound

Accurate quantification of CySSG and other thiols in biological samples is challenging due to their susceptibility to auto-oxidation. The following section outlines a general workflow and key considerations for reliable measurement using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Sample Preparation

Proper sample handling is critical to prevent the artificial formation of disulfides.

-

Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Immediate Processing: Process samples immediately on ice.

-

Alkylation: To prevent thiol oxidation, immediately treat the sample (e.g., plasma, tissue homogenate) with an alkylating agent such as N-ethylmaleimide (NEM). NEM rapidly forms stable adducts with free thiol groups of GSH and cysteine, preventing their oxidation to GSSG, cystine, or CySSG.

-

Protein Precipitation: Precipitate proteins using an acid such as perchloric acid (PCA) or sulfosalicylic acid (SSA). Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used for the separation of thiols and disulfides.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an ion-pairing agent or acid (e.g., formic acid) is typically employed to achieve good separation.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of CySSG and other related compounds. Specific precursor-to-product ion transitions for CySSG and stable isotope-labeled internal standards are monitored.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of CySSG standards.

-

Use a stable isotope-labeled internal standard for CySSG to correct for matrix effects and variations in instrument response.

-

The following diagram provides a schematic of the experimental workflow for CySSG quantification.

Caption: Workflow for the quantification of CySSG in biological samples.

Conclusion

The endogenous formation of this compound is a key process in cellular redox chemistry with far-reaching implications for cell signaling and disease pathogenesis. As research in this area continues to evolve, a deeper understanding of the regulation of CySSG levels and its interactions with cellular targets will likely unveil novel therapeutic opportunities. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted role of CySSG in biology and medicine.

References

- 1. Blood glutathione and cysteine changes in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The S-thiolating activity of membrane gamma-glutamyltransferase: formation of cysteinyl-glycine mixed disulfides with cellular proteins and in the cell microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione in defense and signaling: lessons from a small thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redox state of glutathione in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine/cystine redox signaling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extracellular Calcium Receptor as a Target for Glutathione and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.library.louisville.edu [ir.library.louisville.edu]

- 9. Comparison of Glutathione, Cysteine, and Their Redox Potentials in the Plasma of Critically Ill and Healthy Children - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Cysteine-Glutathione Disulfide: A Key Biomarker of Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] The ability to accurately quantify the level of oxidative stress is crucial for understanding disease mechanisms, developing novel therapeutic strategies, and monitoring treatment efficacy.[2] While the ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG), is a commonly used intracellular marker of oxidative stress, its utility in plasma is limited by low concentrations.[2] Emerging evidence points to cysteine-glutathione disulfide (CySSG) as a more sensitive and reliable plasma biomarker of systemic oxidative stress.

CySSG is a mixed disulfide formed through the oxidation of the thiol groups of cysteine and glutathione.[3] Its formation is a direct consequence of oxidative stress, where an excess of ROS promotes the oxidation of the abundant cellular thiols. This guide provides a comprehensive overview of CySSG as a biomarker, including its formation and metabolism, detailed experimental protocols for its quantification, and its role in cellular signaling pathways.

This compound as a Biomarker

Under conditions of oxidative stress, the cellular antioxidant machinery can become overwhelmed, leading to the oxidation of biomolecules, including the sulfhydryl groups (-SH) of cysteine and glutathione. The formation of CySSG is a key event in this process and serves as an indicator of the cellular redox state. Increased levels of CySSG in biological fluids, particularly plasma, reflect a systemic shift towards a more oxidizing environment.

Several studies have demonstrated the utility of CySSG and other thiol-related compounds as biomarkers in various diseases:

-

Cardiovascular Disease: Patients with atherosclerosis and other cardiovascular diseases have been shown to have significantly higher levels of oxidized and bound cysteine in their plasma, indicating an oxidative environment that may contribute to vascular damage.[4][5]

-

Sickle Cell Disease and Sepsis: Elevated concentrations of protein-bound cysteine, a category that includes CySSG, have been observed in patients with sickle cell disease and sepsis, both conditions associated with significant oxidative stress.[6]

-

Neurodegenerative Diseases: Alterations in glutathione homeostasis and increased oxidative stress are associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7]

The measurement of CySSG, often in conjunction with other thiols and their disulfides (e.g., cysteine, cystine, GSH, GSSG), provides a more comprehensive picture of the redox status than any single marker alone.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound and related thiol compounds in human plasma from healthy individuals and patients with various conditions associated with oxidative stress. These values can serve as a reference for researchers designing and interpreting their own studies.

| Analyte | Healthy Controls (µM) | Reference |

| This compound (CySSG) | Consistently low levels, often near or below the limit of detection in fresh plasma. | [8] |

| Glutathione (GSH) | 2.8 ± 0.9 | [9] |

| ~4 | [8] | |

| Glutathione Disulfide (GSSG) | 0.14 ± 0.04 | [9] |

| Cysteine (Cys) | ~201 (total) | [8] |

| Cystine (CySS) | Not consistently reported in a comparable manner |

Table 1: Plasma Thiol and Disulfide Concentrations in Healthy Adults.

| Condition | Analyte | Concentration Change | Reference |

| Cardiovascular Disease | Free Plasma Cysteine | Significantly higher than controls | [4][5] |

| Cardiovascular Disease | Bound Plasma Cysteine | 14-21% higher than controls | [4][5] |

| Sickle Cell Disease & Sepsis | Protein-bound Cysteine | Significantly elevated | [6] |

Table 2: Alterations in Plasma Thiol and Disulfide Concentrations in Disease States.

Signaling Pathways and Experimental Workflows

The formation of CySSG is intricately linked to cellular signaling pathways that respond to oxidative stress. A key mechanism is S-glutathionylation, the reversible formation of mixed disulfides between glutathione and cysteine residues on proteins. This post-translational modification can alter protein function, thereby transducing redox signals.

Caption: Formation of this compound under Oxidative Stress.

S-glutathionylation is a dynamic process regulated by enzymes such as glutaredoxins, which can either catalyze the formation or the removal of the glutathione adduct.

Caption: Role of S-Glutathionylation in Redox Signaling.

The accurate measurement of CySSG and other thiols requires a carefully planned experimental workflow to prevent artifactual oxidation during sample collection and processing.

Caption: A typical workflow for the analysis of plasma thiols.

Experimental Protocols

The quantification of CySSG and other thiols in biological samples is challenging due to their low concentrations and susceptibility to oxidation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection is the gold standard for accurate and sensitive measurement.

Protocol 1: LC-MS/MS for the Quantification of Plasma Thiols and Disulfides

This protocol is adapted from methods described for the comprehensive analysis of thiols and disulfides in human plasma.[10][11]

1. Sample Collection and Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a thiol-blocking agent such as N-ethylmaleimide (NEM) to prevent auto-oxidation.

-

Immediately after collection, centrifuge the blood at 4°C to separate the plasma.

-

To 100 µL of plasma, add 100 µL of an ice-cold solution of 10% (w/v) sulfosalicylic acid (SSA) to precipitate proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

-

Chromatography:

-

Use a suitable HPLC column for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Utilize a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.

-

Optimize the MS parameters (e.g., collision energy, declustering potential) for each analyte (GSH, GSSG, Cys, CySS, CySSG).

-

Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and their stable isotope-labeled internal standards.

-

3. Quantification:

-

Prepare a calibration curve using known concentrations of analytical standards for each analyte.

-

Spike samples with stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.

-

Calculate the concentration of each analyte in the plasma samples by comparing their peak area ratios to the internal standards against the calibration curve.

Protocol 2: Spectrophotometric Assay for Total Thiols

This method, based on the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), provides a measure of the total thiol content in a sample.[12]

1. Reagents:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Sample (e.g., plasma, cell lysate)

2. Procedure:

-

Add 50 µL of the sample to a microplate well.

-

Add 100 µL of phosphate buffer.

-

Add 10 µL of DTNB solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

3. Quantification:

-

Prepare a standard curve using known concentrations of a thiol standard, such as GSH or cysteine.

-

Calculate the total thiol concentration in the sample based on the standard curve.

Note: This method measures the total concentration of free thiol groups and does not distinguish between different thiol-containing molecules.

Conclusion

This compound is a sensitive and informative biomarker of oxidative stress, providing valuable insights into the redox state of biological systems. Its accurate quantification, alongside other key thiols and disulfides, can aid in the diagnosis, prognosis, and therapeutic monitoring of a wide range of diseases. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize CySSG as a biomarker in their studies. As research in this area continues to evolve, the importance of CySSG in understanding and combating oxidative stress-related pathologies is likely to grow.

References

- 1. S-Glutathionylation: Indicator of Cell Stress and Regulator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sfrbm.org [sfrbm.org]

- 4. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The importance of glutathione in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redox state of glutathione in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thiol-disulfide homeostasis: an integrated approach with biochemical and clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of Cysteine-Glutathione Mixed Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cysteine-glutathione mixed disulfide (CSSG) is a crucial molecule at the crossroads of cellular redox regulation and signaling. Formed through the disulfide linkage of two of the most abundant low-molecular-weight thiols, cysteine and glutathione (B108866), CSSG is not merely a byproduct of oxidative stress but an active participant in a range of physiological and pathological processes. This technical guide provides an in-depth exploration of the discovery, biochemistry, and functional roles of CSSG. It details the experimental protocols for its quantification, summarizes key quantitative data, and visualizes its involvement in critical signaling pathways, offering a comprehensive resource for researchers in the fields of redox biology, pharmacology, and drug development.

Historical Perspective and Discovery

The journey to understanding cysteine-glutathione mixed disulfide is intertwined with the broader history of research into glutathione (GSH), first isolated in 1888.[1] While the synthesis of L-cysteine-glutathione mixed disulfide was described in detail in 1967, its existence and significance in biological systems became clearer over subsequent decades with the advancement of analytical techniques.

A pivotal moment in the direct identification of CSSG in a biological context was the 1986 study by Bergenhem et al., who demonstrated the presence of both glutathione and cysteine disulfide-linked to erythrocyte carbonic anhydrase in the tiger shark.[2] This research provided concrete evidence of CSSG as a component of proteins in a living organism, moving it from a chemically synthesized molecule to a biologically relevant entity.

Early research into protein S-glutathionylation, the process of forming mixed disulfides between glutathione and protein cysteine residues, further paved the way for understanding the dynamics of small molecule mixed disulfides like CSSG. It is now understood that CSSG can be formed both enzymatically and non-enzymatically and plays a significant role in the broader cellular thiol-disulfide balance.

The Core Biochemistry of Cysteine-Glutathione Mixed Disulfide

Cysteine-glutathione mixed disulfide is formed under conditions of oxidative stress when a cysteine molecule and a glutathione molecule are oxidized to form a disulfide bond. This can occur through various mechanisms, including thiol-disulfide exchange reactions.

Formation Pathways:

-

Non-Enzymatic Formation: This can occur through the reaction of the thiolate anion of cysteine with glutathione disulfide (GSSG) or the thiolate of glutathione with cystine. It can also be a product of the reaction between a cysteine- or glutathione-thiyl radical and another thiol.

-

Enzymatic Formation: While no single enzyme is solely dedicated to CSSG synthesis, its formation can be a consequence of the activity of various oxidoreductases and peroxidases that generate oxidized thiol species.

Reduction and Degradation:

The reduction of CSSG back to its constituent thiols, cysteine and glutathione, is primarily catalyzed by the glutaredoxin (Grx) system, which utilizes the reducing power of NADPH.[3][4] This enzymatic reduction is crucial for maintaining thiol homeostasis and reversing the effects of CSSG formation.

Quantitative Data on Thiol Concentrations

The concentrations of cysteine, glutathione, and their mixed disulfide are critical indicators of the cellular redox state. The following table summarizes representative concentrations of these thiols in various biological samples. It is important to note that these values can vary significantly depending on the species, tissue, physiological state, and the analytical method used.

| Biological Sample | Cysteine (Cys) Concentration | Glutathione (GSH) Concentration | Cysteine-Glutathione Disulfide (CSSG) Concentration | Species | Reference(s) |

| Human Plasma | 2.8 ± 0.9 µM | 2.8 ± 0.9 µM | - | Human | [5][6] |

| Human Erythrocytes | Higher in HIV patients than controls (P < 0.05) | Normal in HIV patients | - | Human | [7] |

| Rat Liver | - | Decreased with age | - | Rat | [8] |

| Rat Brain | - | Decreased with age | - | Rat | [8] |

| Rat Kidney | - | - | - | Rat | - |

| Mouse Liver | - | ~8-10 µmol/g tissue | Levels restored by l-CySSG treatment in models of liver injury | Mouse | [9][10] |

| Mouse Brain | - | - | - | Mouse | - |

Note: Specific quantitative data for CSSG across a wide range of tissues is still an active area of research. The provided data for Cysteine and Glutathione offer context to the overall thiol pool.

Experimental Protocols

Accurate quantification of cysteine-glutathione mixed disulfide requires specific and sensitive analytical methods to differentiate it from other thiols and disulfides. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol: Quantification of Cysteine-Glutathione Mixed Disulfide by HPLC

This protocol is a generalized representation based on established methods for thiol analysis.[7][11][12]

1. Sample Preparation:

-

Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable ice-cold buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4, containing 1 mM EDTA).

-

Deproteinization: Precipitate proteins by adding a final concentration of 5% (w/v) metaphosphoric acid or perchloric acid. Vortex and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.

2. Derivatization (Pre-column):

-

To differentiate between reduced thiols and disulfides, samples are typically divided into two aliquots. One is analyzed directly, and the other is treated with a reducing agent (e.g., dithiothreitol, DTT) to reduce all disulfides to their corresponding thiols.

-

Derivatize the thiol groups with a fluorescent or UV-absorbing reagent to enhance detection. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) or monobromobimane (B13751) (mBBr).[12][13]

-

Mix the sample supernatant with the derivatizing agent solution according to the manufacturer's protocol. The reaction is typically fast and occurs at room temperature.

-

3. HPLC Analysis:

-

Column: A reversed-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection:

-

Fluorescence Detection: If a fluorescent derivatizing agent was used, a fluorescence detector is set to the appropriate excitation and emission wavelengths.

-

UV-Vis Detection: For UV-absorbing derivatives, a UV-Vis detector is used at the wavelength of maximum absorbance.

-

Mass Spectrometry (LC-MS): For the most specific and sensitive detection, the HPLC system can be coupled to a mass spectrometer.

-

4. Quantification:

-

Prepare a standard curve using known concentrations of authentic cysteine-glutathione mixed disulfide standard.

-

Quantify the amount of CSSG in the samples by comparing the peak area of the analyte to the standard curve. The concentration of CSSG in the original sample can be calculated by subtracting the concentration of free cysteine and glutathione in the non-reduced sample from the total concentrations in the reduced sample.

Signaling Pathways and Biological Roles

Cysteine-glutathione mixed disulfide is increasingly recognized as a modulator of signaling pathways, primarily through its involvement in S-glutathionylation, a reversible post-translational modification of protein cysteine residues.

Redox Signaling and Enzyme Regulation

The formation of CSSG can alter the intracellular redox environment, influencing the activity of various enzymes and transcription factors. S-glutathionylation of specific cysteine residues can lead to either activation or inhibition of protein function. For example, the activity of several glycolytic enzymes has been shown to be regulated by the GSH/GSSG ratio, a process in which CSSG is an intermediate.[5]

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to the release and activation of Nrf2. S-glutathionylation of Keap1 is one such modification that can activate the Nrf2 pathway, leading to the transcription of antioxidant and detoxification genes.

The NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. Its activity is tightly controlled by the inhibitor of κB (IκB). Oxidative stress can lead to the activation of NF-κB. S-glutathionylation of components of the NF-κB signaling cascade, such as IκB kinase (IKK), can modulate its activity, thereby influencing the inflammatory response.

Conclusion and Future Directions

The discovery and characterization of cysteine-glutathione mixed disulfide have unveiled a key player in the intricate network of cellular redox control. Far from being a mere indicator of oxidative damage, CSSG is an active participant in signaling pathways that govern cellular responses to stress. For researchers and drug development professionals, a deeper understanding of CSSG metabolism and function opens new avenues for therapeutic intervention. Targeting the enzymes that regulate CSSG levels, or developing molecules that mimic or antagonize its effects, could offer novel strategies for treating a wide range of diseases associated with oxidative stress and inflammation, including neurodegenerative disorders, cardiovascular diseases, and cancer. Future research will undoubtedly continue to unravel the multifaceted roles of this small but significant mixed disulfide.

References

- 1. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The existence of glutathione and cysteine disulfide-linked to erythrocyte carbonic anhydrase from tiger shark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redox Regulation via Glutaredoxin-1 and Protein S-Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Redox state of glutathione in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Redox Modulation Matters: Emerging Functions for Glutaredoxins in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. l‑Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Cysteine-Glutathione Disulfide in Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological concentrations of cysteine-glutathione disulfide (CySSG), a critical mixed disulfide involved in cellular redox signaling and homeostasis. This document summarizes key quantitative data, details experimental methodologies for its measurement, and visualizes its role in relevant biological pathways, offering a comprehensive resource for professionals in research and drug development.

Introduction: The Significance of this compound

In the intricate landscape of cellular redox biology, the balance between reduced and oxidized thiols is paramount for maintaining cellular function and signaling. This compound (CySSG) is a mixed disulfide formed through the oxidation of the sulfhydryl groups of cysteine and the abundant tripeptide glutathione (B108866) (GSH). While often considered a marker of oxidative stress, emerging evidence highlights its role as a dynamic signaling molecule and a key intermediate in thiol-disulfide exchange reactions. Understanding the physiological concentrations of CySSG in different biological compartments is crucial for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting redox-dependent pathways.

Quantitative Data on Physiological Concentrations of Thiol Disulfides

The concentration of this compound and related thiols can vary significantly depending on the biological matrix, species, and physiological state. The following tables summarize the reported concentrations of CySSG, glutathione (GSH), and glutathione disulfide (GSSG) in various biological samples. It is important to note that the low in vivo concentrations and the susceptibility of thiols to auto-oxidation during sample preparation can lead to variability in reported values.[1][2]

| Analyte | Sample Type | Species | Concentration (µM) | Reference(s) |

| This compound (CySSG) | Human Plasma | Human | Low levels consistently observed | [2] |

| Glutathione (GSH) | Human Plasma | Human | 2.8 ± 0.9 | [3] |

| Human Plasma | Human | 0.2 - 0.5 (after 5-fold dilution) | ||

| Glutathione Disulfide (GSSG) | Human Plasma | Human | 0.14 ± 0.04 | [3] |

| Human Plasma | Human | 0.005 - 0.03 (after 5-fold dilution) |

Table 1: Concentrations of this compound and Related Thiols in Human Plasma.

| Analyte | Sample Type | Species | Concentration (mM) | Reference(s) |

| Glutathione (GSH) | Human Erythrocytes | Human | 1.4 ± 0.7 | [4] |

| Glutathione Disulfide (GSSG) | Human Erythrocytes | Human | 0.214 ± 0.114 | [4] |

| Total Glutathione | Whole Blood | Bovine | 0.789 ± 0.019 | [5] |

Table 2: Concentrations of Glutathione Species in Erythrocytes and Whole Blood.

| Analyte | Sample Type | Species | Concentration (nmol/mg protein) | Reference(s) |

| Glutathione (GSH) | Rat Liver | Rat | ~10-15 | [6] |

| Glutathione Disulfide (GSSG) | Rat Liver | Rat | ~0.1-0.2 | [7] |

Table 3: Concentrations of Glutathione Species in Liver Tissue.

Experimental Protocols for the Quantification of this compound

Accurate quantification of CySSG requires careful sample handling and robust analytical methods to prevent artifactual oxidation and ensure specificity. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed for this purpose.

Sample Preparation for Thiol Analysis

Proper sample preparation is critical to prevent the auto-oxidation of thiols and the artificial formation of disulfides.

Protocol for Plasma and Whole Blood:

-

Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Immediate Derivatization: To prevent post-sampling oxidation, immediately add a thiol-blocking agent such as N-ethylmaleimide (NEM) to the whole blood sample.

-

Plasma Separation: Centrifuge the blood sample to separate the plasma.

-

Protein Precipitation: Precipitate proteins by adding an acid such as sulfosalicylic acid (SSA) or perchloric acid (PCA).

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

Protocol for Tissue Homogenates:

-

Tissue Collection: Excise the tissue of interest and immediately freeze-clamp it in liquid nitrogen to halt metabolic activity.

-

Homogenization: Homogenize the frozen tissue in a buffer containing a thiol-blocking agent (e.g., NEM).

-

Protein Precipitation and Centrifugation: Follow the same steps as for plasma samples to remove proteins.

-

Supernatant Collection: Collect the supernatant for analysis.

Analytical Methodology: HPLC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple thiols and disulfides.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column or a specialized column for polar molecules.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A gradient program to separate the analytes of interest.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive or negative electrospray ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for CySSG and other target analytes need to be determined and optimized.

-

Internal Standards: Use of stable isotope-labeled internal standards for each analyte is highly recommended for accurate quantification.

Workflow for HPLC-MS/MS Analysis:

Caption: Experimental workflow for the quantification of CySSG using LC-MS/MS.

Signaling Pathways Involving this compound

This compound is a key player in cellular redox signaling, acting as both an indicator of oxidative stress and a modulator of protein function through S-glutathionylation.

Formation and Reduction of this compound

CySSG is formed through the oxidation of cysteine and glutathione and can be reduced back to its constituent thiols by enzymatic and non-enzymatic reactions.

Caption: Formation and reduction of this compound.

Role in Protein S-Glutathionylation

CySSG can participate in thiol-disulfide exchange reactions with protein thiols, leading to S-glutathionylation, a post-translational modification that can alter protein function.[8]

References

- 1. Blood glutathione disulfide: in vivo factor or in vitro artifact? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redox state of glutathione in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Concentration of Glutathione in Human Erythrocytes is a Heritable Trait - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actavet.vfu.cz [actavet.vfu.cz]

- 6. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Cysteine-Glutathione Disulfide in Plasma and Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cysteine-glutathione disulfide (CySSG), a critical mixed disulfide involved in redox signaling and oxidative stress. It details quantitative data on its presence in plasma and tissues, outlines experimental protocols for its measurement, and visualizes its role in key biological pathways.

Introduction

This compound (CySSG) is a mixed disulfide formed through the oxidation of the thiol groups of cysteine and glutathione (B108866).[1] As a key indicator of oxidative stress, the levels and dynamics of CySSG in biological matrices such as plasma and tissues are of significant interest in various fields of research and drug development.[2][3] This molecule is not merely a byproduct of oxidative damage but also an active participant in redox signaling through a process known as S-glutathionylation, where a glutathione moiety is added to a protein cysteine residue, thereby modulating protein function.[4][5]

The accurate quantification of CySSG is challenging due to the inherent instability of thiols and the dynamic nature of the thiol-disulfide equilibrium in biological samples.[2][6] This guide provides detailed methodologies, quantitative data, and pathway visualizations to aid researchers in their investigation of this important biomolecule.

Quantitative Data

The concentration of this compound, along with its constituent thiols and their respective disulfides, varies depending on the biological matrix, species, and physiological or pathological state. The following tables summarize quantitative data from various studies.

Table 1: Cysteine, Glutathione, and Their Disulfides in Human Plasma

| Analyte | Concentration (µM) | Sample Population | Reference |

| Cysteine (Cys) | 201 | 106 healthy adults | [2] |

| Cystine (CySS) | - | - | |

| Glutathione (GSH) | 2.8 ± 0.9 | 24 healthy individuals (25-35 years) | [7] |

| Glutathione Disulfide (GSSG) | 0.14 ± 0.04 | 24 healthy individuals (25-35 years) | [7] |

| This compound (CySSG) | Consistently observed at low levels | Fresh plasma from healthy adults | [2] |

Note: Direct quantitative values for CySSG are often not reported separately but are inferred from measurements of total thiols after reduction.

Table 2: Distribution of Glutathione and Cysteine Equivalents in Rat Plasma

| Fraction | Glutathione Equivalents (%) | Cysteine Equivalents (%) | Reference |

| Protein-bound | 70.0 | 23.0 | [8] |

| Acid-soluble: Reduced form (GSH/Cys) | 28.0 (as GSH) | 5.9 (as Cysteine) | [8] |

| Acid-soluble: Homodisulfide (GSSG/CySS) | 9.5 (as GSSG) | 83.1 (as Cystine) | [8] |

| Acid-soluble: Mixed Disulfide (CySSG) | 62.6 | 10.8 | [8] |

Table 3: Cysteine and Glutathione Levels in Rat Tissues

| Tissue | Analyte | Concentration (nmol/mg protein) | Age of Rat | Reference |

| Kidney | Cysteine (CSH) | 1 to 4 | 10th to 21st postnatal day | [9] |

| Kidney | Glutathione (GSH) | 20 to 25 | 10th to 21st postnatal day | [9] |

| Liver | Cysteine (CSH) | Biphasic pattern with development | Newborn to adult | [9] |

| Liver | Glutathione (GSH) | Increased 2-fold | 3- to 21-day postnatal | [9] |

Experimental Protocols

Accurate measurement of CySSG requires meticulous sample handling to prevent artefactual oxidation and disulfide exchange.[6][10] The following protocols are synthesized from established methods for thiol and disulfide analysis.

Sample Preparation

The primary goal of sample preparation is to stabilize the in vivo redox state of thiols and disulfides.

Protocol 1: Plasma Sample Preparation

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Immediate Alkylation: To prevent post-sampling auto-oxidation, immediately add a thiol-alkylating agent such as N-ethylmaleimide (NEM) to the whole blood.[10] A final concentration of 10 mM NEM is commonly used.

-

Centrifugation: Centrifuge the blood sample to separate plasma from blood cells.

-

Protein Precipitation: Add an equal volume of a cold protein precipitating agent, such as 10% (w/v) sulfosalicylic acid (SSA) or perchloric acid (PCA), to the plasma.

-

Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[11]

-

Supernatant Collection: Carefully collect the supernatant, which contains the low-molecular-weight thiols and disulfides, for analysis.

Protocol 2: Tissue Sample Preparation

-

Tissue Homogenization: Homogenize the tissue sample in a cold buffer containing a thiol-alkylating agent like NEM.[10]

-

Protein Precipitation: Add a protein precipitating agent (e.g., SSA or PCA) to the homogenate.

-

Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.

-

Supernatant Collection: Collect the supernatant for subsequent analysis.

Analytical Methodology: HPLC with Pre-column Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of thiols and disulfides.[12][13] Pre-column derivatization is often necessary to introduce a chromophore or fluorophore for sensitive detection.[14]

Protocol 3: Derivatization with Monobromobimane (mBBr) for Fluorescence Detection

This protocol is based on methods for analyzing low-molecular-weight thiols.[14][15]

-

Reagents:

-

Derivatization Procedure:

Protocol 4: HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[16]

-

Mobile Phase A: 40 mM sodium acetate (B1210297) and 17% methanol, pH adjusted to 3.9.[14]

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient Elution: A suitable gradient from Mobile Phase A to Mobile Phase B is used to separate the derivatized thiols.

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the mBBr derivatives.

Protocol 5: Measurement of Disulfides (including CySSG)

To measure disulfides, a reduction step is required prior to derivatization.

-

Reduction: Treat an aliquot of the sample supernatant with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or sodium borohydride (B1222165) (NaBH4) to convert disulfides to their corresponding thiols.[2][17]

-

Derivatization and Analysis: Follow the derivatization and HPLC analysis protocol as described above.

-

Calculation: The concentration of a specific disulfide (e.g., CySSG) can be determined by subtracting the concentration of the free thiols (measured without the reduction step) from the total thiol concentration (measured after the reduction step).

Signaling Pathways and Experimental Workflows

This compound is a key player in redox signaling, primarily through the process of S-glutathionylation.

S-Glutathionylation Signaling Pathway

Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the formation of a sulfenic acid on a protein cysteine residue. This highly reactive intermediate can then react with reduced glutathione (GSH) to form a protein-glutathione mixed disulfide (PSSG), a process known as S-glutathionylation.[4] This post-translational modification can alter the protein's function, localization, or stability, thereby transducing the redox signal. The process is reversible and is catalyzed by glutaredoxins (Grx).

Experimental Workflow for CySSG Analysis

The following diagram illustrates the general workflow for the analysis of this compound and other thiols/disulfides in biological samples.

Conclusion

The measurement of this compound in plasma and tissues provides a valuable window into the redox state of a biological system. While analytical challenges exist, the implementation of robust sample preparation techniques and sensitive analytical methods, such as HPLC with fluorescence or mass spectrometric detection, can yield reliable and reproducible data. This guide offers a foundational framework for researchers and drug development professionals to accurately quantify CySSG and to understand its role in redox signaling and oxidative stress-related pathologies. The provided protocols and pathway diagrams serve as practical tools to facilitate further investigation into this important biomarker.

References

- 1. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Cysteine Regulates Oxidative Stress and Glutathione-Related Antioxidative Capacity before and after Colorectal Tumor Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 5. Assessment of glutathione/glutathione disulphide ratio and S-glutathionylated proteins in human blood, solid tissues, and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redox state of glutathione in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distribution of oxidized and reduced forms of glutathione and cysteine in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cysteine and glutathione levels in developing rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Cysteine-Glutathione Disulfide (CySSG)

This technical guide provides a comprehensive overview of the core chemical properties of this compound (CySSG). It includes detailed information on its structure, synthesis, detection, and its significant role in cellular redox chemistry. The content is structured to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and oxidative stress research.

Core Chemical and Physical Properties

This compound is a mixed disulfide formed between the amino acid cysteine and the tripeptide glutathione (B108866).[1][2] It plays a crucial role in cellular redox reactions and is involved in the regulation of oxidative stress.[3] CySSG is formed when glutathione reacts with the oxidized form of cysteine (cystine) and is a key form for the storage and transport of cysteine in plasma.[1][2]

Below is a summary of its key physical and chemical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₂N₄O₈S₂ | [3][4][5] |

| Molecular Weight | 426.47 g/mol | [4][5][6] |

| Exact Mass | 426.08800 Da | [4][5] |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [4][7] |

| Common Synonyms | CySSG, Cysteine-glutathione mixed disulfide, Nereithione | [2][4][8] |

| CAS Number | 13081-14-6 | [3][4] |

| Melting Point | 234°C (decomposition) | [5] |

| Water Solubility | Soluble | [3] |

| Appearance | Solid | [9] |

Synthesis of this compound

The chemical synthesis of CySSG is essential for producing standards for analytical studies and for investigating its biological functions. A common method involves the thiolysis of a thiolsulfonate derivative of cystine with glutathione.[9]

Experimental Protocol: Synthesis of CySSG

This protocol is adapted from the method described by Eriksson and Eriksson (1967).[9]

Materials:

-

L-cystine

-

Reagents for the preparation of the thiolsulfonate analogue of L-cystine (e.g., performic acid)

-

Reduced glutathione (GSH)

-

0.01 M Formic acid

-

Ion-exchange resin (e.g., Dowex 1-X8, formate (B1220265) form)

-

0.15 M and 0.27 M Formic acid for elution

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Preparation of Cystine Thiolsulfonate: Synthesize the thiolsulfonate analogue of L-cystine according to established methods.[9]

-

Reaction with Glutathione:

-

Dissolve 1.00 g of GSH (3.26 mmol) in 100 ml of 0.01 M formic acid.

-

Add an excess of the cystine thiolsulfonate (3.00 g) to the GSH solution.

-

Stir the mixture vigorously for 120 minutes at room temperature.

-

After the reaction, remove the solid material by centrifugation.[9]

-

-

Purification by Ion-Exchange Chromatography:

-

Apply the supernatant from the previous step to a column of Dowex 1-X8 in the formate form.

-

Wash the column with water to remove unabsorbed substances like cystine and the remaining cystine thiolsulfonate.

-

Elute the mixed disulfide (CySSG) with 0.15 M formic acid.

-

Subsequently, elute glutathione disulfide (GSSG) with 0.27 M formic acid.[9]

-

-

Isolation and Concentration:

-

Pool the fractions containing pure CySSG, as verified by a suitable detection method (e.g., electrophoresis).

-

Concentrate the pooled fractions using a rotary evaporator to obtain a syrupy residue of CySSG.[9]

-

-

Characterization: The purity and identity of the synthesized CySSG can be confirmed using techniques such as NMR, mass spectrometry, and amino acid analysis.

Synthesis Workflow Diagram

Caption: Workflow for the chemical synthesis of CySSG.

Detection and Quantification of this compound

Accurate detection and quantification of CySSG in biological samples are crucial for studying its role in physiological and pathological processes. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the predominant methods employed for this purpose.[1][10][11]

Experimental Protocol: LC-MS/MS for Thiol and Disulfide Quantification

This protocol provides a general framework for the simultaneous quantification of CySSG, cysteine, glutathione, and their respective disulfides in biological samples. To prevent the auto-oxidation of thiols, derivatization or the use of an alkylating agent like N-ethylmaleimide (NEM) is often necessary.[10][12]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

N-ethylmaleimide (NEM) solution (to prevent thiol oxidation)[12]

-

Sulfosalicylic acid (SSA) for protein precipitation[12]

-

Stable isotope-labeled internal standards for each analyte

-

LC-MS/MS system (e.g., Sciex QTRAP 6500+)[12]

-

Appropriate HPLC column (e.g., Intrada Amino Acid column)[12]

-

Mobile phases (e.g., water/acetonitrile gradient with formic acid)[11]

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in an NEM solution to block free thiol groups and prevent their oxidation during sample processing.[12]

-

For plasma samples, treat with a thiol-specific reagent like Ellman's reagent to derivatize thiols instantly.[10]

-

Precipitate proteins by adding a solution such as 2% sulfosalicylic acid (SSA).[12]

-

Add stable isotope-labeled internal standards to the sample.

-

Centrifuge the sample to pellet the precipitated proteins and collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Perform detection using a mass spectrometer, typically in positive electrospray ionization (ESI) mode.[12]

-

Use multiple reaction monitoring (MRM) for sensitive and specific quantification of each analyte and its corresponding internal standard.

-

-

Data Analysis:

-

Construct calibration curves using standards of known concentrations.

-

Quantify the amount of each analyte in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

-

Detection and Quantification Workflow Diagram

Caption: Workflow for LC-MS/MS based detection of CySSG.

Chemical Reactivity and Redox Potential

The key feature of CySSG's reactivity is its disulfide bond, which readily participates in thiol-disulfide exchange reactions.[13] This process is fundamental to the formation and rearrangement of disulfide bonds in proteins and the overall regulation of the cellular redox environment.

The general thiol-disulfide exchange reaction can be represented as:

R'S⁻ + RSSR ⇌ R'SSR + RS⁻

Where R'S⁻ is a thiolate anion that attacks the disulfide bond (RSSR).

In a biological context, CySSG can react with other thiols, such as free cysteine or protein thiols, leading to the transfer of the glutathionyl group (S-glutathionylation) or the cysteinyl group.

The redox potential of the GSSG/2GSH couple in human plasma is approximately -137 mV, which is significantly more oxidized than in the intracellular environment.[14] The redox potential for the cystine/2Cys couple is around -80 mV.[14] The redox state of CySSG is intertwined with these major thiol/disulfide pools.

Biological Significance and Signaling Pathways

CySSG is a key player in redox signaling and the response to oxidative stress. Under conditions of oxidative stress, the levels of reactive oxygen species (ROS) increase, leading to the oxidation of thiols and the formation of disulfides, including CySSG.

The formation of mixed disulfides between glutathione and protein cysteine residues, known as S-glutathionylation, is a critical post-translational modification that can alter protein function and protect cysteine residues from irreversible oxidation.[15][16][17] CySSG can be considered a small-molecule analogue of S-glutathionylated proteins.

The reduction of CySSG and other glutathionylated species back to their reduced forms is catalyzed by glutaredoxins (Grx) in a glutathione-dependent manner.[15][18][19] This enzymatic system is crucial for maintaining redox homeostasis.

This compound in Redox Signaling

Caption: Role of CySSG in oxidative stress and redox signaling.

Conclusion

This compound is a fundamentally important molecule in the intricate network of cellular redox regulation. Its chemical properties, particularly the reactivity of its disulfide bond, position it as a key indicator and modulator of oxidative stress. A thorough understanding of its synthesis, detection, and biological roles is indispensable for researchers and professionals aiming to unravel the complexities of redox signaling and develop novel therapeutic strategies targeting oxidative stress-related diseases. The methodologies and pathways detailed in this guide provide a solid foundation for further investigation into this critical biomolecule.

References

- 1. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. CAS 13081-14-6: this compound [cymitquimica.com]

- 4. This compound | C13H22N4O8S2 | CID 10455148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-CYSTEINE-GLUTATHIONE DISULFIDE | CAS#:13081-14-6 | Chemsrc [chemsrc.com]

- 6. GSRS [precision.fda.gov]

- 7. Cysteineglutathione disulfide | C13H22N4O8S2 | CID 53477713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound Cysteine glutathione disulfide (FDB022166) - FooDB [foodb.ca]

- 9. scispace.com [scispace.com]

- 10. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of dansylated glutathione, glutathione disulfide, cysteine and cystine by narrow bore liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disulfide (biochemistry) - Wikipedia [en.wikipedia.org]

- 14. Redox state of glutathione in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bumc.bu.edu [bumc.bu.edu]

- 16. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 17. Causes and Consequences of Cysteine S-Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glutaredoxin - Wikipedia [en.wikipedia.org]

- 19. Glutaredoxin: Discovery, redox defense and much more - PMC [pmc.ncbi.nlm.nih.gov]

Cysteine-Glutathione Disulfide Metabolism In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolism of cysteine-glutathione disulfide (CySSG), a critical mixed disulfide involved in cellular redox homeostasis and signaling. This document details the formation, reduction, and physiological significance of CySSG, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core metabolic pathways.

Introduction to this compound

This compound (CySSG) is formed through the oxidation of the thiol groups of cysteine and glutathione (B108866) (GSH). Under conditions of oxidative stress, the cellular environment shifts towards a more oxidizing state, leading to the formation of disulfide bonds. CySSG can be formed through thiol-disulfide exchange reactions between glutathione disulfide (GSSG) and cysteine, or through the reaction of a cysteine thiol with a glutathionylated protein.[1][2] The formation of CySSG is a key event in the broader process of S-glutathionylation, a reversible post-translational modification where glutathione is added to cysteine residues on proteins. This modification can alter protein function and protect critical thiols from irreversible oxidation.[1][3]

Core Metabolic Pathways